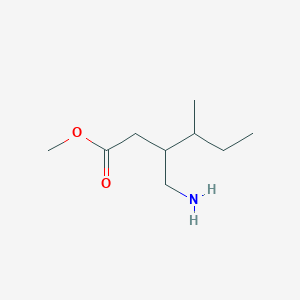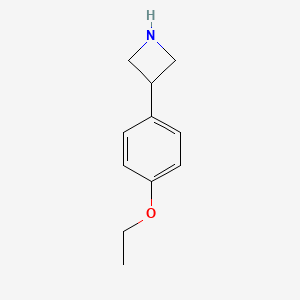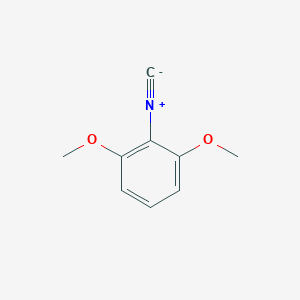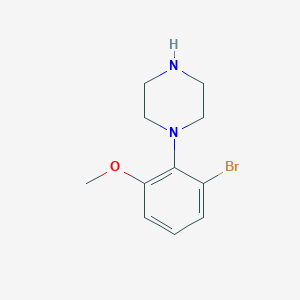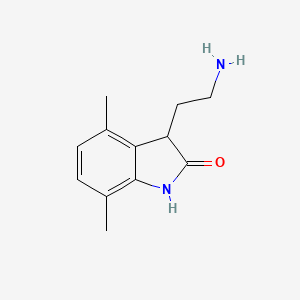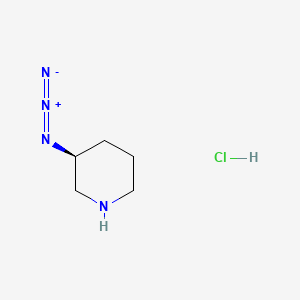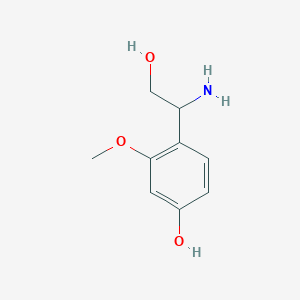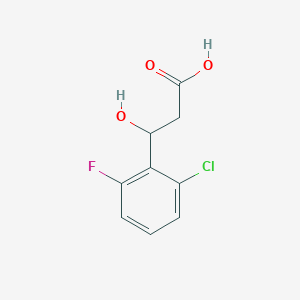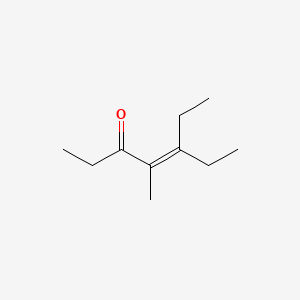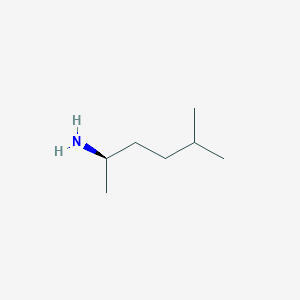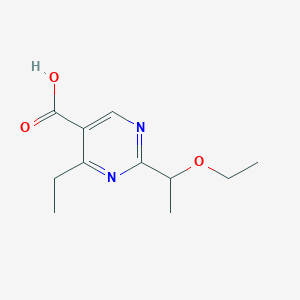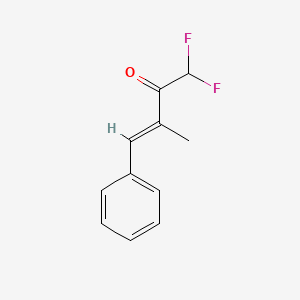
(4R)-4-methylazetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-4-methylazetidin-2-one is a chiral azetidinone derivative, which is a four-membered lactam
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-methylazetidin-2-one typically involves stereospecific reactions. One common method includes the reaction of (3S,4R)-3-chloro-4-methylsulphinylazetidin-2-one with alcohols . This reaction is highly stereospecific and yields the desired this compound with high purity.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale stereospecific synthesis. The process typically includes the use of commercially available reagents and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
(4R)-4-methylazetidin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidinone derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted azetidinone derivatives.
科学研究应用
(4R)-4-methylazetidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: The compound is used in the development of new materials with unique properties.
作用机制
The mechanism of action of (4R)-4-methylazetidin-2-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds to (4R)-4-methylazetidin-2-one include other azetidinone derivatives such as (3S,4R)-3-chloro-4-methylsulphinylazetidin-2-one and (2R,4R)-4-methylpiperidine-2-ethyl formate .
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the resulting unique properties. Its (4R) configuration provides distinct reactivity and interaction profiles, making it valuable in specific applications where stereochemistry is crucial.
属性
分子式 |
C4H7NO |
|---|---|
分子量 |
85.10 g/mol |
IUPAC 名称 |
(4R)-4-methylazetidin-2-one |
InChI |
InChI=1S/C4H7NO/c1-3-2-4(6)5-3/h3H,2H2,1H3,(H,5,6)/t3-/m1/s1 |
InChI 键 |
XMSFNEZQRPOHAR-GSVOUGTGSA-N |
手性 SMILES |
C[C@@H]1CC(=O)N1 |
规范 SMILES |
CC1CC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Rac-[(2r,3s)-2-(1h-imidazol-2-yl)oxolan-3-yl]methanamine](/img/structure/B13534997.png)
